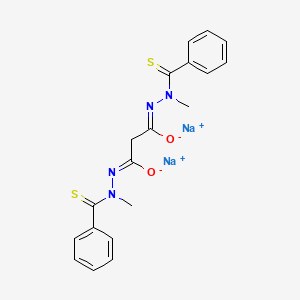
Elesclomol sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elesclomol sodium is a compound known for its ability to induce apoptosis (programmed cell death) in cancer cells. It is being developed by Synta Pharmaceuticals and GlaxoSmithKline as a chemotherapy adjuvant. This compound has received both fast track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Elesclomol sodium is synthesized through a series of chemical reactions. The synthesis involves the reaction of malonyl chloride with a hydrazide derivative in ethyl acetate, resulting in the formation of a yellow crystalline solid . The copper(II) complex of elesclomol disodium is synthesized by reacting the compound with copper sulfate pentahydrate in aqueous acetone at room temperature .
Industrial Production Methods: The industrial production of elesclomol disodium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Elesclomol sodium undergoes several types of chemical reactions, including:
Oxidation: this compound induces oxidative stress by provoking a buildup of reactive oxygen species within cancer cells.
Complexation: It forms complexes with metal ions, particularly copper(II), which enhances its potency.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species are generated within the cells.
Complexation: Copper sulfate pentahydrate in aqueous acetone is used for complex formation.
Major Products Formed:
Oxidation: The major product is the induction of apoptosis in cancer cells.
Complexation: The copper(II) complex of elesclomol disodium is formed, which is significantly more potent than its other metal complexes.
Applications De Recherche Scientifique
Elesclomol sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidative stress and metal ion complexation.
Biology: this compound is employed in research on apoptosis and oxidative stress in cancer cells.
Mécanisme D'action
Elesclomol sodium acts by inducing oxidative stress within cancer cells. It provokes a buildup of reactive oxygen species, leading to apoptosis. The compound requires a redox-active metal ion to function, with the copper(II) complex being the most potent . The prolonged elevation of reactive oxygen species inside cancer cells causes them to exceed a critical breaking point and undergo programmed cell death .
Comparaison Avec Des Composés Similaires
Elesclomol sodium is unique in its mechanism of action and potency. Similar compounds include:
Copper ionophores: These compounds also transport copper ions into cells but may not induce the same level of oxidative stress as elesclomol disodium.
Oxidative stress inducers: Other compounds that induce oxidative stress in cancer cells, but elesclomol disodium’s requirement for a redox-active metal ion makes it distinct.
This compound stands out due to its specific targeting of cancer cells through oxidative stress and its enhanced potency when complexed with copper(II) ions .
Propriétés
Numéro CAS |
874477-51-7 |
|---|---|
Formule moléculaire |
C19H18N4Na2O2S2 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
disodium;(1Z,3Z)-N,N'-bis(benzenecarbonothioyl)-N,N'-dimethylpropanedihydrazonate |
InChI |
InChI=1S/C19H20N4O2S2.2Na/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15;;/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25);;/q;2*+1/p-2 |
Clé InChI |
HHPFQODLMOUEFM-UHFFFAOYSA-L |
SMILES |
CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+] |
SMILES isomérique |
CN(/N=C(\[O-])/C/C(=N/N(C(=S)C1=CC=CC=C1)C)/[O-])C(=S)C2=CC=CC=C2.[Na+].[Na+] |
SMILES canonique |
CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















